molecular formula C10H7N2O+ B3336152 2-Hydroxynaphthalene-1-diazonium CAS No. 20034-43-9

2-Hydroxynaphthalene-1-diazonium

Cat. No.: B3336152
CAS No.: 20034-43-9
M. Wt: 171.17 g/mol
InChI Key: BTCVCCDIQBKFGH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxynaphthalene-1-diazonium is an organic compound with the molecular formula C10H7N2O+. It is a diazonium salt derived from 2-hydroxynaphthalene, also known as β-naphthol. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxynaphthalene-1-diazonium can be synthesized through the diazotization of 2-hydroxynaphthalene. The process involves the reaction of 2-hydroxynaphthalene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:

C10H7OH+NaNO2+HClC10H7N2+Cl+NaCl+H2OC_{10}H_{7}OH + NaNO_2 + HCl \rightarrow C_{10}H_{7}N_2^+Cl^- + NaCl + H_2O C10​H7​OH+NaNO2​+HCl→C10​H7​N2+​Cl−+NaCl+H2​O

Industrial Production Methods: In industrial settings, the diazotization process is carried out in large reactors with precise temperature control to ensure the stability of the diazonium salt. Continuous flow processes are often employed to enhance safety and efficiency, as diazonium salts can be highly reactive and potentially explosive .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxynaphthalene-1-diazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic substitution reactions to form azo compounds.

    Coupling Reactions: It reacts with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: It can be reduced to form 2-hydroxynaphthalene.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve phenols or aromatic amines in alkaline conditions.

    Coupling Reactions: Often carried out in the presence of a base such as sodium hydroxide (NaOH).

    Reduction Reactions: Commonly use reducing agents like sodium sulfite (Na2SO3).

Major Products:

Scientific Research Applications

2-Hydroxynaphthalene-1-diazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxynaphthalene-1-diazonium primarily involves its ability to form stable azo compounds through coupling reactions. The diazonium group (N2+) acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. This process is facilitated by the resonance stabilization of the diazonium ion, making it highly reactive towards nucleophiles .

Comparison with Similar Compounds

    2-Naphthol (β-Naphthol): A precursor to 2-hydroxynaphthalene-1-diazonium, used in similar applications.

    1-Naphthol: Another naphthol isomer with similar reactivity but different substitution patterns.

    4-Hydroxybenzenediazonium: A diazonium salt derived from phenol, used in the synthesis of azo dyes.

Uniqueness: this compound is unique due to its specific reactivity and stability, which makes it particularly suitable for the synthesis of complex azo compounds. Its ability to form stable diazonium salts at low temperatures and its versatility in coupling reactions distinguish it from other similar compounds .

Properties

IUPAC Name

2-hydroxynaphthalene-1-diazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-12-10-8-4-2-1-3-7(8)5-6-9(10)13/h1-6H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCVCCDIQBKFGH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+]#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276612
Record name 2-hydroxynaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-43-9
Record name NSC174108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxynaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-1-NAPHTHALENEDIAZONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxynaphthalene-1-diazonium
Reactant of Route 2
2-Hydroxynaphthalene-1-diazonium
Reactant of Route 3
2-Hydroxynaphthalene-1-diazonium
Reactant of Route 4
2-Hydroxynaphthalene-1-diazonium
Reactant of Route 5
2-Hydroxynaphthalene-1-diazonium
Reactant of Route 6
2-Hydroxynaphthalene-1-diazonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.